7-Ethyl-2'-deoxyguanosine is a modified nucleoside derived from deoxyguanosine, characterized by the addition of an ethyl group at the seventh position of the guanine base. This compound is significant in biochemical and medical research due to its potential role in DNA modification and implications in various biological processes, including mutagenesis and carcinogenesis. The molecular formula for 7-Ethyl-2'-deoxyguanosine is with a molecular weight of approximately 297.31 g/mol .
7-Ethyl-2'-deoxyguanosine can be classified as a nucleoside analog, specifically a derivative of deoxyguanosine. It is synthesized through chemical processes that modify the standard nucleoside structure. The compound is often studied in the context of its interactions with DNA and its effects on cellular mechanisms.
The synthesis of 7-Ethyl-2'-deoxyguanosine typically involves the alkylation of deoxyguanosine. A common method includes:
This method allows for the production of 7-Ethyl-2'-deoxyguanosine with high yield and purity.
The molecular structure of 7-Ethyl-2'-deoxyguanosine features an ethyl group attached to the nitrogen atom at position seven of the guanine base. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
7-Ethyl-2'-deoxyguanosine can undergo several chemical reactions:
These reactions are pivotal for studying the compound's behavior in biological systems.
The mechanism by which 7-Ethyl-2'-deoxyguanosine exerts its effects involves its incorporation into DNA, where it interferes with normal base pairing during DNA replication. The presence of this compound can lead to mutations and genomic instability due to its ability to form adducts with DNA bases. These adducts can disrupt normal cellular processes and activate various DNA repair pathways .
These properties are essential for understanding how the compound behaves under various conditions.
7-Ethyl-2'-deoxyguanosine has several scientific uses:
7-Ethyl-2'-deoxyguanosine (7-Et-dG) features an ethyl group covalently bonded to the N7 position of the guanine purine ring. This alkylation occurs at a site normally involved in hydrogen bonding within the DNA minor groove. The N7 substitution disrupts the canonical anti conformation of the nucleoside. Density functional theory calculations indicate the ethyl group induces steric crowding, forcing rotation around the glycosidic bond toward a high-syn* conformation (~120° torsion angle). This repositioning significantly alters the hydrogen bonding capacity of the Hoogsteen edge. No stereoisomers exist due to the symmetrical ethyl group, though rotational isomers (gauche vs trans) of the ethyl moiety influence base stacking dynamics [1] [3].
7-Et-dG exhibits moderate water solubility (>5 mg/mL), facilitating in vitro biological studies. The adduct demonstrates pH-dependent stability: protonation at N1 (pKa ~3.5) enhances susceptibility to depurination, with a half-life of ~48 hours under physiological conditions (pH 7.4, 37°C). The ethyl group increases hydrophobicity (logP ~0.8) compared to unmodified deoxyguanosine (logP ~ -1.2), impacting DNA duplex stability. Thermal denaturation studies show a ΔTm reduction of 8-12°C relative to unmodified duplexes, indicating significant helical destabilization. Alkylation at N7 renders the imidazole ring susceptible to ring-opening under alkaline conditions, forming 5-formamido-6-(ethylamino)-4-aminopyrimidine derivatives [3] [6].
The standard synthesis involves direct alkylation of 2'-deoxyguanosine (dG) using ethyl bromide or iodoethane under controlled conditions:
dG + CH₃CH₂I → 7-Et-dG + HI
Key parameters include:
This method yields >95% regioselectivity for N7-alkylation, confirmed by NMR. Purification employs reverse-phase HPLC (C18 column) with triethylammonium acetate buffer (pH 7)/acetonitrile gradients, yielding diastereomerically pure solid (white to off-white) after lyophilization [3] [5].
Table 1: Optimized Synthesis Conditions for 7-Ethyl-2'-Deoxyguanosine
Parameter | Optimal Condition | Purpose |
---|---|---|
Alkylating Agent | Iodoethane | Higher reactivity vs bromoethane |
Solvent System | Anhydrous DMF | Enhances nucleophilicity of N7 |
Base | K₂CO₃ (2 equiv) | Maintains pH without hydrolysis risk |
Temperature | 50°C | Balances reaction rate and decomposition |
Protection Strategy | O⁶-TBDPS | Blocks O⁶-alkylation side reactions |
Purification | RP-HPLC (5→40% MeOH/H₂O) | Separates from 1-ethyl and O⁶-ethyl isomers |
Table 2: Key NMR Assignments for 7-Ethyl-2'-Deoxyguanosine (DMSO-d6)
Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
H8 | 7.93 | s | Purine C8-H |
H1' | 6.12 | dd (J=7.2, 0.9) | Anomeric proton |
N2H | 6.76 | d | Exocyclic amino group |
CH₂ | 4.36 | q (J=7.2) | Ethyl -CH₂- |
CH₃ | 1.25 | t (J=7.2) | Ethyl -CH₃ |
3'-OH | 5.30 | d | Ribose 3'-hydroxyl |
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